8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride
Description
Chemical Structure and Properties 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride is a tetracyclic compound featuring a pyrazine ring fused to a carbazole scaffold. The isobutoxy substituent at the 8-position distinguishes it from other derivatives in this class. Its molecular formula is C₁₉H₂₆ClN₂O, with a molecular weight of 333.88 g/mol (calculated based on substituent analysis). The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmacological applications .
Pirlindole is known to inhibit neuronal noradrenaline uptake and exhibit reversible monoamine oxidase (MAO) inhibition . The isobutoxy group may modulate lipophilicity, affecting blood-brain barrier penetration or receptor binding kinetics.
Properties
IUPAC Name |
12-(2-methylpropoxy)-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.ClH/c1-12(2)11-21-13-6-7-17-15(10-13)14-4-3-5-16-18(14)20(17)9-8-19-16;/h6-7,10,12,16,19H,3-5,8-9,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPQJAXLKMXJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the pyrazino-carbazole core: This step involves the cyclization of precursor molecules under specific conditions.
Introduction of the isobutoxy group: This is achieved through etherification reactions, where an isobutyl alcohol derivative reacts with the core structure.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the core structure or the isobutoxy group.
Substitution: This includes nucleophilic and electrophilic substitution reactions, which can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrazino-carbazole core is a common scaffold among antidepressants and bioactive molecules. Key derivatives include:
Key Differences and Trends
Substituent Effects on Bioactivity :
- Methyl vs. Isobutoxy : The 8-methyl group in pirlindole balances lipophilicity and steric effects, enabling MAO-A inhibition. The isobutoxy group in the target compound may enhance lipophilicity but could reduce binding affinity due to increased steric hindrance .
- Hydroxyethyl vs. Alkyl Chains : The 2-hydroxyethyl derivative (2a) is a precursor for O-tosylation/chlorination, enabling the synthesis of charged intermediates. This group reduces MAO inhibition compared to pirlindole, highlighting the importance of the 8-position for activity .
Synthetic Accessibility: Pirlindole derivatives are typically synthesized via tosylation/chlorination of ethanolamine intermediates (e.g., 2a → chloride salts) . Bulkier substituents (e.g., cyclohexyl) require specialized coupling reagents, as seen in derivatives from LookChem’s synthetic routes .
Pharmacokinetic Considerations :
- Hydrochloride salts (e.g., pirlindole and the target compound) improve aqueous solubility, aiding oral absorption.
- The 8-isopropyl derivative’s higher molecular weight (290.84 vs. 262.8 for pirlindole) may prolong half-life but reduce CNS availability .
Contradictions and Limitations
Biological Activity
8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride is a compound belonging to the carbazole family, known for its diverse biological activities. Carbazoles and their derivatives have been extensively studied due to their potential therapeutic applications in various fields including oncology, neurology, and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₁₈ClN₃O |
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research has shown that carbazole derivatives exhibit significant antitumor properties. Various studies have demonstrated that compounds similar to this compound possess the ability to inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
Case Study:
A study involving carbazole-based amides indicated promising viability inhibitory activity against HepG2 and A875 cancerous cell lines. The findings suggested that modifications in the carbazole structure could enhance cytotoxicity while reducing toxicity towards normal cells .
Antimicrobial Properties
Carbazole derivatives have also been investigated for their antimicrobial effects. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with DNA replication processes .
Research Findings:
In a study assessing various carbazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, it was found that certain substitutions on the carbazole nucleus significantly enhanced antimicrobial activity. The presence of nitrogen-containing hetero-aromatic structures was particularly beneficial .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of this compound are multifaceted:
- Antioxidant Activity: Compounds in this class have shown potential in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects: Some studies indicate that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Safety and Toxicology
While the biological activities are promising, it is crucial to assess the safety profiles of these compounds. Preliminary studies suggest that certain carbazole derivatives exhibit low toxicity towards normal human cells; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Use column chromatography with gradients of light petroleum and dichloromethane to isolate the compound, as demonstrated in similar carbazole derivatives (78% yield achieved) .
- Optimize reaction time and temperature using real-time monitoring (e.g., TLC or in situ FTIR) to minimize side reactions.
- Select solvents with appropriate polarity (e.g., DMF for nucleophilic substitutions) to enhance reaction kinetics and product distribution .
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- ¹H NMR and ¹³C NMR for backbone structure confirmation, focusing on carbazole ring protons (δ 7.8–8.1 ppm) and isobutoxy group splitting patterns .
- IR spectroscopy to validate functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for the ether linkage) .
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight with <5 ppm error .
Q. How can researchers determine the compound’s solubility profile for in vitro assays?
Methodological Answer:
- Test solubility in solvents of varying polarity (e.g., DMSO, ethanol, water) using dynamic light scattering (DLS) to detect aggregation .
- Prepare stock solutions in DMSO (≤1% v/v in final assays) to avoid cytotoxicity .
Q. What strategies are effective for analyzing the compound’s stability under experimental conditions?
Methodological Answer:
Q. How should researchers design dose-response studies to evaluate biological activity?
Methodological Answer:
- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values.
- Include positive controls (e.g., known kinase inhibitors for enzyme assays) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Employ density functional theory (DFT) to calculate electron density maps for the carbazole core, identifying nucleophilic/electrophilic sites .
- Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins, prioritizing residues with hydrogen-bonding potential (e.g., Ser, Tyr) .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across assays) be resolved?
Methodological Answer:
- Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Analyze structural analogs (e.g., substituent effects on pyrazino-carbazole derivatives) to identify activity cliffs .
Q. What experimental approaches elucidate the compound’s reaction mechanism in catalytic processes?
Methodological Answer:
- Use isotopic labeling (e.g., ¹⁸O in hydrolysis studies) to track bond cleavage sites.
- Perform kinetic isotope effect (KIE) experiments to distinguish between concerted or stepwise mechanisms .
Q. How can solvent effects on reaction kinetics be systematically investigated?
Methodological Answer:
- Apply a Design of Experiments (DoE) approach to test solvent polarity (e.g., using Kamlet-Taft parameters) and dielectric constants .
- Correlate reaction rates with solvent properties using multivariate regression analysis .
Q. What strategies address low reproducibility in synthetic protocols?
Methodological Answer:
- Standardize purification methods (e.g., automated flash chromatography) and reagent sources .
- Use reaction monitoring tools (e.g., ReactIR) to identify critical process parameters (CPPs) affecting reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
